molecular formula C14H10O4 B6524930 (2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929451-03-6

(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

Numéro de catalogue: B6524930
Numéro CAS: 929451-03-6
Poids moléculaire: 242.23 g/mol
Clé InChI: JRSSDMMQUZHCPG-GHXNOFRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by a fused bicyclic structure. Its core consists of a 2,3-dihydro-1-benzofuran-3-one scaffold substituted at the 2-position with a (Z)-configured furan-2-ylmethylidene group, a hydroxyl group at the 4-position, and a methyl group at the 6-position (Figure 1). The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .

The furan and methyl substituents likely enhance electron delocalization and steric effects, respectively, modulating solubility and reactivity.

Propriétés

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-8-5-10(15)13-11(6-8)18-12(14(13)16)7-9-3-2-4-17-9/h2-7,15H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSSDMMQUZHCPG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC=CO3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CO3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one, a benzofuran derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.

Chemical Structure

The chemical structure of (2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_{4}

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal0.39 mg/mL
Escherichia coliBactericidal0.78 mg/mL
Candida albicansAntifungal0.78 mg/mL

Research indicates that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antibacterial activity . The structure-activity relationship (SAR) studies reveal that substituents at the 4, 5, and 6 positions significantly influence antimicrobial efficacy .

Anticancer Activity

The compound has also shown promising anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast cancer)10.5
HeLa (Cervical cancer)8.7
A549 (Lung cancer)12.3

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro and in vivo:

CytokineEffect
TNF-alphaDecreased
IL-6Decreased
IL-1βDecreased

These effects suggest potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Antimicrobial Efficacy : A study by Telvekar et al. demonstrated that benzofuran derivatives exhibit enhanced activity against resistant strains of bacteria such as MRSA when modified with electron-withdrawing groups .
  • Anticancer Properties : Research published in RSC Advances indicated that derivatives similar to (2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
  • Anti-inflammatory Mechanisms : A recent publication reported that compounds with similar structures significantly inhibited NF-kB signaling pathways, leading to reduced inflammation in animal models .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Benzofuran-3-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below, the target compound is compared to structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Benzofuran-3-one Derivatives

Compound Name Substituents (Position) Solubility (Water) Bioavailability Score Key Applications/Findings Reference
Target Compound 2: (Z)-furan-2-ylmethylidene; 4: -OH; 6: -CH₃ Moderate* 0.55–0.56 (predicted) Hypothetical antifungal/antioxidant activity (inferred from analogs)
(Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 2: (Z)-3,4-dihydroxybenzylidene; 6: -OH High 0.55 Antioxidant, high drug-likeness in docking studies
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one 2: (Z)-2,4-dichlorophenyl; 6: -OH Low N/A Antimicrobial (structural analog)
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one 2: (Z)-furan-2-ylmethylidene; 6: -O-(4-bromophenyl-oxoethoxy) Very Low N/A Potential enzyme inhibitor

Notes:

  • Solubility : The target compound’s methyl group at C6 reduces polarity compared to hydroxyl-substituted analogs (e.g., the dihydroxybenzylidene derivative in ), leading to moderate solubility. Chloro- or bromo-substituted analogs (e.g., ) exhibit lower solubility due to increased lipophilicity.
  • Bioactivity : The dihydroxybenzylidene analog shows high antioxidant activity, attributed to electron-donating hydroxyl groups stabilizing free radicals . The target compound’s furan substituent may confer similar activity, though its methyl group could sterically hinder receptor binding.
  • Drug-Likeness : Compounds with hydroxyl groups (e.g., ) score higher in bioavailability (0.55–0.56) due to improved solubility and permeability. The target compound’s predicted bioavailability aligns with these values, but experimental validation is needed.

Key Structural and Functional Differences:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Chloro () and bromo () substituents increase lipophilicity and membrane penetration but reduce aqueous solubility.
  • Electron-Donating Groups (EDGs) : Hydroxyl groups () enhance solubility and antioxidant capacity via hydrogen bonding and radical scavenging.
  • Heteroaromatic Substituents : The target compound’s furan ring may engage in π-π stacking with biological targets, similar to benzylidene analogs .

Stereochemical Considerations :
The Z-configuration in the target compound and its analogs (e.g., ) ensures planar alignment of the exocyclic double bond, which is critical for binding to enzymes or receptors. E-isomers typically show reduced activity due to steric clashes .

Computational Predictions :
Molecular docking studies suggest that benzofuran-3-ones with EDGs (e.g., -OH) exhibit stronger binding to antioxidant enzymes like tyrosinase, while EWGs (e.g., -Cl) favor antimicrobial targets . The target compound’s furan and methyl groups may balance these effects, though empirical data are lacking.

Methods for Similarity Assessment

Compound similarity is evaluated using structural descriptors (e.g., Tanimoto index) and functional metrics (e.g., pharmacophore alignment) . For benzofuran-3-ones, key similarity drivers include:

  • Scaffold Preservation : The benzofuran-3-one core is essential for maintaining baseline activity.
  • Substituent Pharmacophores : Hydroxyl groups correlate with antioxidant activity, while halogenated aryl groups link to antimicrobial effects .
  • 3D Shape Similarity : The Z-configuration and planar geometry are critical for target engagement .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.